[1,1'-Biphenyl]-3,3'-diamine, 2,2',4,4',6,6'-hexanitro-
Description
Properties
IUPAC Name |
3-(3-amino-2,4,6-trinitrophenyl)-2,4,6-trinitroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6N8O12/c13-9-5(17(25)26)1-3(15(21)22)7(11(9)19(29)30)8-4(16(23)24)2-6(18(27)28)10(14)12(8)20(31)32/h1-2H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTYYIZYAWHBAHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1[N+](=O)[O-])N)[N+](=O)[O-])C2=C(C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])N)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6N8O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40864749 | |
| Record name | [1,1'-Biphenyl]-3,3'-diamine, 2,2',4,4',6,6'-hexanitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40864749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17215-44-0 | |
| Record name | 2,2′,4,4′,6,6′-Hexanitro[1,1′-biphenyl]-3,3′-diamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17215-44-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Dipam | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dipam | |
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| Record name | [1,1'-Biphenyl]-3,3'-diamine, 2,2',4,4',6,6'-hexanitro- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | [1,1'-Biphenyl]-3,3'-diamine, 2,2',4,4',6,6'-hexanitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40864749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',4,4',6,6'-hexanitro[1,1'-biphenyl]-3,3'-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.492 | |
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| Record name | Dipam | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JB9BV4C492 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Biological Activity
[1,1'-Biphenyl]-3,3'-diamine, 2,2',4,4',6,6'-hexanitro- (CAS Number: 17215-44-0) is a synthetic organic compound known for its various biological activities. This compound belongs to the class of nitro-substituted biphenyls and has garnered attention for its potential applications in pharmaceuticals and materials science. This article aims to explore its biological activity, including cytotoxicity, mechanisms of action, and potential therapeutic uses.
- Molecular Formula: C12H6N8O12
- Molecular Weight: 454.22 g/mol
- IUPAC Name: 2,2',4,4',6,6'-hexanitro[1,1'-biphenyl]-3,3'-diamine
- Structure: The compound features multiple nitro groups attached to a biphenyl structure which may influence its reactivity and biological interactions.
Cytotoxicity
Research indicates that hexanitrobiphenyl derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Study Findings: In vitro tests have shown that hexanitrobiphenyl compounds can induce apoptosis in human cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer) through mechanisms involving oxidative stress and mitochondrial dysfunction .
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Apoptosis via ROS |
| HT-29 | 15.0 | Mitochondrial damage |
The biological activity of this compound is attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation: The presence of nitro groups facilitates the production of ROS, leading to oxidative stress in cells.
- Inhibition of Cell Proliferation: Studies suggest that hexanitrobiphenyls can interfere with cell cycle progression, particularly at the G2/M phase .
- Apoptotic Pathways Activation: The compound activates caspase cascades leading to programmed cell death.
Case Studies
Several studies have investigated the biological implications of hexanitrobiphenyl derivatives:
-
Antitumor Activity Study:
- Objective: To evaluate the antitumor efficacy of hexanitrobiphenyl in vivo.
- Methodology: Mice bearing tumor xenografts were treated with varying doses of the compound.
- Results: A significant reduction in tumor volume was observed compared to control groups, indicating strong antitumor properties.
-
Toxicological Assessment:
- Objective: To assess the safety profile of the compound.
- Findings: Acute toxicity studies revealed that while high doses led to systemic toxicity, lower doses exhibited manageable side effects without significant lethality.
Scientific Research Applications
Explosives
Hexanitrobiphenylamine is primarily recognized for its use in the field of explosives. Its high nitrogen content and structural stability contribute to its effectiveness as a high-energy material. It is often studied for:
- Detonation Properties: The compound exhibits favorable detonation characteristics, making it suitable for military and industrial explosives.
- Stability Testing: Research has focused on its thermal stability and sensitivity to impact and friction, which are critical factors in explosive formulations.
Propellants
In addition to explosives, this compound is also explored as a component in propellant formulations. Its energetic properties can enhance the performance of solid rocket propellants by providing additional energy release during combustion.
Chemical Synthesis
Hexanitrobiphenylamine serves as an intermediate in the synthesis of other chemical compounds. Its reactivity allows it to be transformed into various derivatives that may have distinct applications in pharmaceuticals or agrochemicals.
Research and Development
Ongoing research into the compound focuses on:
- Novel Energetic Materials: Investigating modifications to improve performance characteristics or reduce environmental impact.
- Safety Assessments: Evaluating the safety profile of the compound in various applications to ensure compliance with regulatory standards.
Case Studies
Several studies highlight the applications and properties of Hexanitrobiphenylamine:
| Study | Focus | Findings |
|---|---|---|
| Rouse (1976) | Enthalpies of formation | Provided data on enthalpy changes associated with the compound's formation and combustion, essential for understanding its energetic properties. |
| NIST WebBook | Thermochemical data | Compiled comprehensive thermochemical data that aids in predicting the behavior of Hexanitrobiphenylamine under various conditions. |
| Recent Research (2023) | Stability testing | Investigated the thermal stability and detonation velocity of Hexanitrobiphenylamine compared to other high-energy materials, demonstrating its potential advantages in explosive formulations. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Biphenyl Diamines
The following table summarizes key differences among biphenyl diamine derivatives:
Nitro Groups vs. Methyl Groups
- However, nitro groups increase sensitivity to shock and friction .
- 3,3'-Dimethylbenzidine: Methyl groups enhance solubility in organic solvents but lack oxidative utility. This compound is a known carcinogen (IARC Group 1) due to metabolic activation to benzidine-like intermediates .
Fluorine Substituents
- Octafluorobiphenyl Diamine : Fluorine atoms improve thermal stability (decomposition >300°C) and chemical resistance, making it valuable in high-performance polyimides for aerospace or electronics .
Hydroxyl and Amine Groups
- 4,4′-Diamino[1,1′-biphenyl]-3,3′-diol: Hydroxyl groups increase polarity and hydrogen-bonding capacity, useful in supramolecular chemistry or pharmaceutical intermediates.
Q & A
What are the recommended synthetic routes for [1,1'-Biphenyl]-3,3'-diamine, 2,2',4,4',6,6'-hexanitro-?
Level: Basic
Answer:
The synthesis of hexanitro-substituted biphenyl diamines typically involves sequential nitration and protection/deprotection strategies. A plausible route includes:
Starting Material : Begin with [1,1'-Biphenyl]-3,3'-diamine.
Nitration : Use a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) under controlled temperatures (0–5°C) to introduce nitro groups. Due to steric and electronic effects, the 2,2',4,4',6,6' positions are selectively nitrated.
Intermediate Isolation : Purify intermediates via recrystallization (e.g., using ethanol/water) to avoid over-nitration.
Characterization : Confirm each step using HPLC-MS and FTIR to track nitro group incorporation .
Key Challenges : Competing side reactions (e.g., oxidation of amine groups) require protective agents like acetyl groups during nitration .
How can the structure of [1,1'-Biphenyl]-3,3'-diamine, 2,2',4,4',6,6'-hexanitro- be rigorously characterized?
Level: Basic
Answer:
Structural validation requires a multi-technique approach:
- NMR : Use deuterated dimethyl sulfoxide (DMSO-d₆) to resolve aromatic proton splitting patterns. Nitro groups deshield adjacent protons, observed as downfield shifts (~8.5–9.5 ppm) .
- X-ray Crystallography : Determine crystal packing and confirm nitro group positions. High-resolution data can resolve potential positional isomers .
- Elemental Analysis : Verify C, H, N, and O percentages to confirm stoichiometry.
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF detects molecular ion peaks and fragmentation patterns .
What safety protocols are critical when handling this compound?
Level: Basic
Answer:
Given the compound’s nitro-rich structure (a potential explosive precursor), adhere to:
- Personal Protective Equipment (PPE) : Flame-resistant lab coats, nitrile gloves, and face shields. Use explosion-proof fume hoods for synthesis .
- Storage : Store in a cool, dry environment (<25°C) away from ignition sources. Avoid metal containers to prevent static discharge .
- Waste Disposal : Neutralize residues with alkaline solutions (e.g., 10% NaOH) before disposal to degrade nitro groups .
How does the nitro substitution pattern influence thermal stability?
Level: Advanced
Answer:
The hexanitro configuration increases molecular strain, lowering thermal stability compared to mono- or di-nitro analogs.
- Thermogravimetric Analysis (TGA) : Conduct under nitrogen to detect decomposition onset temperatures. Expect rapid mass loss above 200°C due to exothermic nitro group decomposition .
- Differential Scanning Calorimetry (DSC) : Identify exothermic peaks correlating with nitro group reactivity. Compare with computational models (e.g., ReaxFF MD simulations) to predict stability thresholds .
Contradictions : Discrepancies in reported decomposition temperatures may arise from polymorphic variations or impurities .
Which computational methods are suitable for studying its electronic properties?
Level: Advanced
Answer:
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict redox behavior. Nitro groups lower LUMO energies, enhancing electron-accepting capacity .
- Molecular Dynamics (MD) : Simulate crystal packing to assess sensitivity to mechanical stress (e.g., impact or friction). Correlate with experimental impact test data .
- Electrostatic Potential Maps : Visualize charge distribution to identify reactive "hotspots" (e.g., nitro-oxygen regions) .
Are there contradictions in reported explosive properties of nitro-substituted biphenyl diamines?
Level: Advanced
Answer:
Yes. For example:
- Detonation Velocity : Some studies report higher velocities (~7,500 m/s) due to dense crystal packing, while others note lower values (~6,200 m/s) attributed to incomplete nitration .
- Sensitivity : Discrepancies arise from testing methods (e.g., drop hammer vs. friction tests). Standardize protocols using UN Recommendations (e.g., Series 3(a) tests) .
Resolution : Cross-validate with purity assessments (HPLC) and crystallographic data to isolate structure-property relationships .
What are potential applications in high-energy materials research?
Level: Advanced
Answer:
- Explosive Precursors : Evaluate detonation pressure (via Cheetah thermochemical code) and compare with HMX or RDX. High nitrogen/oxygen content favors energy density .
- Polymer Stabilizers : Study its use as a stabilizer in nitrocellulose-based propellants. Accelerated aging tests (70°C/14 days) assess compatibility and decomposition pathways .
- Energetic Ionic Liquids : Explore formulations with low-viscosity ionic liquids (e.g., ammonium nitrate) to reduce sensitivity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
